3-Iodo-4-(methoxymethoxy)benzonitrile vs. 3-Iodo-4-methoxybenzonitrile: Enhanced Stability and Orthogonal Protection Strategy
The target compound incorporates a 4-methoxymethoxy (MOM) protecting group, which confers significant stability advantages over the simpler methyl ether analog, 3-iodo-4-methoxybenzonitrile (CAS 82504-06-1). The MOM group is stable under basic and nucleophilic conditions typically employed in cross-coupling reactions, yet it is readily cleaved under mild acidic conditions to reveal a phenolic hydroxyl group for further derivatization [1]. In contrast, the methyl ether of the analog is largely inert, limiting downstream functionalization options. Quantitatively, the MOM group increases the molecular weight from 259.04 g/mol (for the methyl ether analog) to 289.07 g/mol, a difference of +30.03 g/mol (approximately 11.6% increase), which directly impacts solubility and chromatographic behavior .
| Evidence Dimension | Molecular Weight and Functional Group Lability |
|---|---|
| Target Compound Data | 289.07 g/mol; MOM group (acid-labile) |
| Comparator Or Baseline | 3-Iodo-4-methoxybenzonitrile (CAS 82504-06-1); 259.04 g/mol; Methoxy group (inert) |
| Quantified Difference | MW difference: +30.03 g/mol (11.6% increase). Qualitative difference: acid-labile vs. inert protecting group. |
| Conditions | Comparison of molecular formulas and functional group reactivity; target compound MOM group stability under basic cross-coupling conditions [1]. |
Why This Matters
The orthogonal protecting group strategy enables more complex, sequential synthetic routes, reducing the total number of steps required to access target molecules and improving overall process efficiency.
- [1] Kuujia.com. (n.d.). 3-Iodo-4-(methoxymethoxy)benzonitrile (CAS 1332591-18-0). View Source
